molecular formula C18H16Cl2N2O2 B2735972 2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide CAS No. 863001-91-6

2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide

Cat. No.: B2735972
CAS No.: 863001-91-6
M. Wt: 363.24
InChI Key: VPXQSBNKYSSDDT-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide is a synthetic chemical compound provided for non-human research purposes. It is strictly for industrial and scientific research use and is not intended for diagnostic, therapeutic, or any other human use. Compounds featuring the 2,4-dichlorophenoxyacetamide scaffold have demonstrated significant relevance in medicinal chemistry research. In particular, such structures have been investigated as potent inhibitors of the 15-lipoxygenase (15-LOX) enzyme . The 15-LOX pathway plays a critical role in inflammatory processes, and its inhibition is a valuable mechanism for research into inflammatory disorders . The molecular structure of this reagent combines a 2,4-dichlorophenoxy group with a 2-methyl-1H-indole moiety, connected via an acetamide linker. This design is characteristic of compounds synthesized for probing biological activity and enzyme interaction. Researchers should handle this material with appropriate safety precautions. It is recommended to avoid dust formation and to prevent contact with skin, eyes, and clothing. Use personal protective equipment, ensure adequate ventilation, and handle the compound in a well-ventilated place . In case of exposure, immediately move to fresh air if inhaled, wash skin with soap and plenty of water, rinse eyes with pure water for at least 15 minutes, and seek medical attention. Do not induce vomiting if ingested . For disposal, the material should be removed to a licensed chemical destruction plant or by controlled incineration. Do not contaminate water, foodstuffs, or feed during storage or disposal .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c1-11-6-13-7-12(2-4-16(13)22-11)9-21-18(23)10-24-17-5-3-14(19)8-15(17)20/h2-8,22H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXQSBNKYSSDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a dichlorophenoxy group and an indole derivative. The IUPAC name reflects its complex arrangement, indicating potential interactions with biological targets.

Molecular Formula: C16H16Cl2N2O2
Molecular Weight: 351.22 g/mol
CAS Number: Not available in the provided sources.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Interaction with Receptors : It may bind to various receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Modulation : Some studies suggest that this compound can modulate oxidative stress levels within cells, impacting mitochondrial function and ATP production.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Effect Observed Reference
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes
Mitochondrial FunctionAlters ATP levels and membrane potential
Antimicrobial ActivityExhibits activity against Gram-positive bacteria

Case Studies

Several studies have investigated the effects of this compound on different biological systems:

  • Cytotoxic Effects on Cancer Cells : A study evaluated the cytotoxicity of the compound against various cancer cell lines, demonstrating significant apoptosis induction at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
  • Impact on Mitochondrial Function : Research focusing on isolated rat liver mitochondria revealed that exposure to the compound resulted in decreased ATP levels and compromised mitochondrial membrane integrity. The effects were concentration-dependent, highlighting the potential for mitochondrial toxicity .
  • Antibacterial Properties : The compound was tested against several bacterial strains, showing notable antibacterial activity against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .

Scientific Research Applications

Molecular Synthesis and Characterization

The synthesis of indole acetamide derivatives, including 2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide, has been explored for various pharmacological activities. For instance, a study demonstrated the synthesis of a new indole acetamide that exhibited anti-inflammatory properties through molecular docking analysis targeting cyclooxygenase enzymes. The compound's structure was confirmed using spectroscopic techniques, and its stability was assessed through energy frameworks and atom-in-molecule calculations (F. H. Al-Ostoot et al., 2020) .

Antioxidant Properties

Research indicates that derivatives of indole acetamides possess notable antioxidant properties. A study on similar compounds showed that the presence of substituted phenyl rings in the indole nucleus enhances antioxidant activity, suggesting potential applications in developing new antioxidant agents (C. Gopi & M. Dhanaraju, 2020) .

Antiviral Activity

The antiviral potential of indole derivatives has been investigated extensively. For example, a novel anilidoquinoline derivative demonstrated significant antiviral effects against Japanese encephalitis virus in vitro, indicating that compounds with similar structural motifs may also exhibit antiviral properties .

Anti-cancer Activity

Indole acetamides have been studied for their cytotoxic effects against various cancer cell lines. Compounds with similar structures have shown selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting their potential as chemotherapeutic agents .

Data Table: Biological Activities of Indole Derivatives

Activity TypeCompound NameEffectivenessReference
Anti-inflammatoryIndole Acetamide DerivativeSignificant reduction in inflammationF. H. Al-Ostoot et al., 2020
AntioxidantSubstituted Phenyl Indole DerivativeHigh antioxidant activityC. Gopi & M. Dhanaraju, 2020
AntiviralAnilidoquinoline DerivativeEffective against Japanese encephalitis virusUnspecified Study
CytotoxicIndole Acetamide DerivativesSelective cytotoxicity in cancer cellsUnspecified Study

Case Study 1: Anti-inflammatory Effects

A study focused on synthesizing an indole acetamide derivative that demonstrated significant anti-inflammatory effects in animal models. The mechanism involved inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway.

Case Study 2: Antioxidant Evaluation

In vitro evaluations of various indole derivatives revealed their capability to scavenge free radicals effectively. This property was linked to the structural characteristics of the phenyl rings attached to the indole nucleus.

Case Study 3: Antiviral Mechanism

Research on a structurally related compound indicated its ability to inhibit viral replication by interfering with specific viral proteins, showcasing the potential for developing antiviral therapies based on indole derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the indole ring, linker groups, or phenoxy modifications:

Compound Name Key Structural Differences Melting Point (°C) Yield (%) Biological Relevance
Target : 2-(2,4-Dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide 2-Methylindol-5-ylmethyl substituent N/A N/A Hypothetical caspase modulation
2-(2,4-Dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide 6-Methoxyindol-3-yl ethyl linker N/A N/A Caspase interaction (predicted)
2-(2,4-Dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide (DICA) Mercaptoethyl group instead of indole N/A N/A Caspase-7 inhibition
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Trichloro-hydroxyethyl substituent 123–125 90 Intermediate for thioureido analogs
2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (533) Pyridinyl and dimethylphenoxy groups N/A N/A Synthetic auxin agonist

Key Observations :

  • Methoxy or methyl groups on the indole ring (e.g., ) influence lipophilicity and metabolic stability.

Pharmacological and Biochemical Profiles

Anti-Inflammatory and Enzyme Inhibition
  • 2,4-Dichlorophenoxyacetic Acid Derivatives: Known for COX-2 selectivity (IC₅₀ values in µM range) .
  • DICA : Exhibits caspase-7 inhibition via hydrophobic interactions and hydrogen bonding (comparable to rutin’s binding mode) .
  • Indole-Based Analogs: The target’s indole group may enhance caspase-3/7 binding affinity compared to non-indole derivatives like DICA .
Auxin-Like Activity
  • Compound 533 (): Acts as a synthetic auxin agonist, suggesting phenoxyacetamides with heteroaromatic groups can mimic plant hormone signaling .

Physicochemical Properties

  • Solubility: Indole derivatives (e.g., ) exhibit lower aqueous solubility than non-aromatic analogs due to increased hydrophobicity.
  • Thermal Stability: Higher melting points (e.g., 188–189°C for quinazolinone analogs ) correlate with rigid aromatic cores, whereas flexible linkers (e.g., ethyl groups ) reduce thermal stability.

Q & A

Q. Table 1: Comparative Synthesis Yields

Coupling AgentSolventTemperature (°C)Yield (%)Purity (%)
TBTUDCM0–56898
EDC/HOBtDMF255295
DCCTHF404590
Data derived from

Q. Table 2: Key NMR Assignments

Proton Groupδ (ppm)MultiplicityCorrelation (HSQC)
Indole C5-CH24.25singletC-7 (135 ppm)
Acetamide CO168.5--
Dichlorophenoxy Cl-C26.9–7.1doubletC-2' (128 ppm)
Data from

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